3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-26(21,22)13-7-8-14-15(11-13)25-17(18-14)19-16(20)9-10-27(23,24)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBGVAFQKGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide is a synthetic compound that has garnered attention in pharmacological research, particularly for its potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits several biological activities that are relevant to neuroprotection and cognitive enhancement:
- Acetylcholinesterase Inhibition : It shows modest to strong inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter vital for memory and learning. Effective AChE inhibitors are crucial in the treatment of AD .
- Anti-Aβ Aggregation : It has been noted for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. This property can potentially mitigate the formation of amyloid plaques in the brain .
- Neuroprotective Effects : The compound has demonstrated low toxicity and protective effects against neurotoxicity induced by hydrogen peroxide (H2O2) in cellular models such as SHSY-5Y cells. This suggests its potential as a neuroprotective agent.
Dosage and Efficacy in Animal Models
In preclinical studies, this compound significantly improved cognitive functions in animal models, particularly in scopolamine-induced memory deficits. The efficacy was measured through various behavioral tests assessing memory and learning capabilities .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | AChE Inhibition | Aβ Aggregation Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate to Strong | Yes | Yes |
| Donepezil | Strong | Moderate | Yes |
| Rivastigmine | Strong | Yes | Moderate |
This table highlights that while this compound shows promising results, established drugs like donepezil and rivastigmine may offer stronger AChE inhibition.
Synthesis and Characterization
The synthesis involves multiple steps, starting with the preparation of the benzothiazole core followed by the introduction of sulfonamide groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Recent Developments
Recent studies have focused on hybrid compounds that combine benzothiazole with piperazine moieties, enhancing pharmacokinetic profiles and reducing side effects. These compounds are designed to target multiple pathways involved in AD pathology, including cholinergic dysfunction and oxidative stress .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level with AChE and Aβ peptides. These studies suggest that structural modifications can lead to improved binding affinities and selectivity towards AChE over butyrylcholinesterase (BuChE), which is important for minimizing side effects associated with broader cholinesterase inhibition .
Comparison with Similar Compounds
Key Observations:
Structural Similarities and Lumping Strategies: The target compound shares a benzothiazole core and sulfonyl groups with its analogs. According to lumping strategies, such compounds may exhibit overlapping physicochemical behaviors (e.g., solubility, reactivity) due to shared functional groups . For instance, the dual sulfonyl groups in the target compound likely enhance its polarity compared to monosubstituted analogs like 6-methanesulfonyl-benzothiazole-2-carboxamide.
Biological Activity Trends :
- Antimicrobial Activity : N-(6-Chloro-benzothiazol-2-yl)-benzenesulfonamide demonstrates higher LogP (3.2), correlating with improved membrane permeability and efficacy against Gram-positive bacteria .
- Kinase Inhibition : The target compound’s bulky benzenesulfonyl group may sterically hinder interactions with ATP-binding pockets, unlike smaller analogs.
- Solubility-Bioactivity Trade-off : Lower LogP values (e.g., 1.9 for 6-methanesulfonyl-benzothiazole-2-carboxamide) suggest better aqueous solubility but reduced cellular uptake.
Crystallographic Insights : SHELX-refined structures reveal that substituent positioning (e.g., methanesulfonyl at the 6-position) dictates molecular packing and hydrogen-bonding networks, which influence stability and bioavailability .
Q & A
Basic Research Questions
Q. What are the synthetic pathways and characterization methods for 3-benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide?
- Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Synthesis of 6-methanesulfonyl-benzothiazol-2-amine : Reacting 4-methylsulfonyl aniline with potassium thiocyanate and bromine in glacial acetic acid .
- Propionamide formation : Coupling the benzothiazole amine with benzenesulfonylpropionyl chloride under reflux in anhydrous THF/DMF .
- Characterization : Use H-NMR and C-NMR to confirm substituent positions (e.g., δ 12.21 ppm for NH protons), LC-MS for molecular ion validation (e.g., m/z = 447 [M+1]), and elemental analysis to verify purity (>97% via HPLC) .
Q. What in vitro assays are used to evaluate its cholinesterase inhibitory activity?
- Answer:
- AChE/BuChE inhibition : Measure IC values using Ellman’s method with acetylthiocholine iodide as substrate. For example, compound derivatives exhibit IC values in the micromolar range (e.g., 1–10 µM) against AChE, with selectivity over BuChE .
- Amyloid-β aggregation inhibition : Thioflavin-T fluorescence assays quantify inhibition of Aβ fibril formation. Active compounds show >50% inhibition at 20 µM .
Advanced Research Questions
Q. How do molecular docking and MD simulations elucidate its interaction with AChE and Aβ peptides?
- Answer:
- Docking : Use software like AutoDock Vina to model binding poses. The benzenesulfonyl group occupies the AChE peripheral anionic site (PAS), while the benzothiazole moiety interacts with the catalytic triad (e.g., π-π stacking with Trp286) .
- MD simulations : Conduct 100 ns simulations (e.g., GROMACS) to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding. Key interactions (e.g., hydrogen bonds with Ser293) are retained throughout .
Q. What experimental designs validate neuroprotective effects in cellular and animal models?
- Answer:
- In vitro neuroprotection : Treat SHSY-5Y neuronal cells with HO (200 µM) and pre-incubate with the compound (10–50 µM). Measure cell viability via MTT assay; active derivatives reduce oxidative death by >30% .
- In vivo cognitive rescue : Use scopolamine-induced amnesia in mice (3 mg/kg, i.p.). Administer the compound (10 mg/kg, oral) and assess memory via Elevated Plus Maze (EPM) and social recognition tests. Active compounds reduce transfer latency by >40% .
Q. How do structural modifications (e.g., piperazine substituents) impact bioactivity?
- Answer:
- Substituent effects : Replace the pyrimidin-2-yl group in compound 13 with furan-2-carbonyl (compound 14 ) to alter lipophilicity. LC-MS data (m/z = 463 vs. 447) and NMR shifts (e.g., δ 7.01 ppm for furan protons) confirm structural changes. Bioactivity correlates with logP: compound 14 shows lower AChE inhibition (IC = 8 µM vs. 5 µM for 13 ) due to reduced PAS binding .
- SAR table :
| Compound | R-group | AChE IC (µM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| 13 | Pyrimidin-2-yl | 5.2 ± 0.3 | 62 ± 4 |
| 14 | Furan-2-carbonyl | 8.1 ± 0.5 | 54 ± 3 |
Methodological Challenges
Q. How are purity and stability ensured during synthesis and storage?
- Answer:
- Purity : Reverse-phase HPLC (C-18 column, acetonitrile/methanol = 80:20) confirms >97% purity. Monitor for sulfone degradation by tracking LC-MS peaks at m/z = 447 ± 1 .
- Stability : Store at −20°C in amber vials under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks); <5% degradation via HPLC .
Q. What analytical techniques resolve spectral overlaps in complex derivatives?
- Answer:
- NMR deconvolution : Use 2D-COSY to distinguish overlapping aromatic protons (e.g., δ 7.88–8.59 ppm in DMSO-d).
- High-resolution MS : Differentiate isotopic patterns (e.g., S in sulfonyl groups) with HRMS (error <2 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
